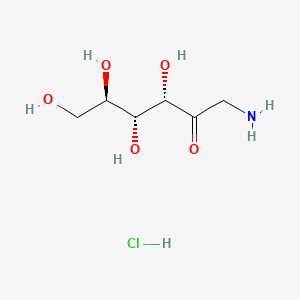

(3S,4R,5R)-1-Amino-3,4,5,6-tetrahydroxyhexan-2-one hydrochloride

Description

(3S,4R,5R)-1-Amino-3,4,5,6-tetrahydroxyhexan-2-one hydrochloride (CAS 39002-30-7) is a polyhydroxylated amino ketone hydrochloride salt with the molecular formula C₆H₁₄ClNO₅ . It is characterized by a six-carbon backbone featuring an amino group at position 1, a ketone at position 2, and hydroxyl groups at positions 3, 4, 5, and 4. The stereochemical configuration (3S,4R,5R) confers distinct spatial orientation, influencing its biochemical interactions and solubility. The compound is commercially available in purities exceeding 95% and in quantities ranging from 25 mg to 100 mg, making it suitable for pharmaceutical and synthetic chemistry research .

Propriétés

IUPAC Name |

(3S,4R,5R)-1-amino-3,4,5,6-tetrahydroxyhexan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5.ClH/c7-1-3(9)5(11)6(12)4(10)2-8;/h4-6,8,10-12H,1-2,7H2;1H/t4-,5-,6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXEJEZFWNIJRIM-RWOHWRPJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)CN)O)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)CN)O)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

1-Amino-1-désoxy-D-fructose (chlorhydrate) peut être synthétisé selon plusieurs méthodes. Une voie de synthèse courante implique la réaction du D-fructose avec l'ammoniac dans des conditions contrôlées pour introduire le groupe amino. La réaction est généralement réalisée en milieu aqueux à des températures élevées. Le produit résultant est ensuite traité avec de l'acide chlorhydrique pour former le sel chlorhydrate .

Les méthodes de production industrielle peuvent impliquer des procédés plus complexes, y compris l'utilisation de catalyseurs et des conditions de réaction spécifiques pour optimiser le rendement et la pureté. Le composé est généralement obtenu sous forme de solide cristallin, qui peut être purifié davantage par recristallisation .

Analyse Des Réactions Chimiques

1-Amino-1-désoxy-D-fructose (chlorhydrate) subit diverses réactions chimiques, notamment :

Oxydation : Le groupe amino peut être oxydé pour former des dérivés oxo correspondants.

Réduction : Le composé peut être réduit pour former des dérivés avec différents groupes fonctionnels.

Substitution : Le groupe amino peut participer à des réactions de substitution avec divers réactifs.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de recherche scientifique

1-Amino-1-désoxy-D-fructose (chlorhydrate) a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules plus complexes.

Biologie : Le composé est étudié pour son rôle dans les processus de glycation et ses effets sur les protéines et les acides nucléiques.

Médecine : La recherche porte sur ses applications thérapeutiques potentielles, notamment dans le contexte du diabète et d'autres troubles métaboliques.

Industrie : Il est utilisé dans la production de divers produits biochimiques et comme réactif en chimie analytique.

Mécanisme d'action

Le mécanisme d'action du 1-Amino-1-désoxy-D-fructose (chlorhydrate) implique son interaction avec les molécules biologiques. Il peut induire des dommages à l'ADN spécifiques du site aux résidus de pyrimidine, ce qui a des implications pour son utilisation dans l'étude des mécanismes de réparation de l'ADN . Les effets du composé sur les protéines et les acides nucléiques sont médiés par sa capacité à former des adduits stables, ce qui peut modifier la structure et la fonction de ces biomolécules .

Applications De Recherche Scientifique

1-Amino-1-deoxy-D-fructose (hydrochloride) has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its role in glycation processes and its effects on proteins and nucleic acids.

Medicine: Research focuses on its potential therapeutic applications, particularly in the context of diabetes and other metabolic disorders.

Mécanisme D'action

The mechanism of action of 1-Amino-1-deoxy-D-fructose (hydrochloride) involves its interaction with biological molecules. It can induce site-specific DNA damage at pyrimidine residues, which has implications for its use in studying DNA repair mechanisms . The compound’s effects on proteins and nucleic acids are mediated through its ability to form stable adducts, which can alter the structure and function of these biomolecules .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

The following compounds exhibit structural or functional similarities to the target molecule, as identified through database cross-referencing and similarity scoring (Table 1):

Table 1: Structural Comparison of Analogs

Analysis of Functional and Stereochemical Differences

Amino and Carbonyl Group Positioning

The target compound’s ketone at position 2 distinguishes it from analogs like (2S,3R,4S,5R)-2-Amino-...hexanal hydrochloride, which feature an aldehyde group at position 1. This difference impacts reactivity: aldehydes are more electrophilic than ketones, influencing their participation in nucleophilic additions .

Stereochemical Variations

The (2R,3R,4R,5R) analog shares the same molecular formula as the target but exhibits inverted stereochemistry at position 2. Such stereochemical differences can drastically alter biological activity. For example, D- vs. L-configurations in sugars are known to affect enzyme binding and metabolic pathways .

Hydroxylation Patterns

Compounds like (S)-2-Aminoheptan-3-one hydrochloride lack the extensive hydroxylation seen in the target molecule. Reduced hydroxyl groups lower hydrophilicity, which may limit solubility in aqueous systems .

Chain Length and Functional Group Diversity

Shorter-chain analogs (e.g., 1-Aminopropan-2-one hydrochloride) and non-hydroxylated derivatives (e.g., 1,4-Diaminobutane dihydrochloride) highlight the importance of the target’s six-carbon polyhydroxy backbone in applications requiring hydrogen bonding or chelation .

Physicochemical and Practical Implications

- Solubility : The target’s four hydroxyl groups enhance water solubility compared to analogs with fewer polar groups.

- Stability: The hydrochloride salt form improves stability under storage, a feature shared with analogs like (2S,3R,4S,5R)-2-Amino-...hexanal hydrochloride .

- Synthetic Utility : The presence of multiple hydroxyls and a ketone makes the target a versatile intermediate in glycosylation or imine formation reactions, whereas analogs with aldehydes may favor condensation pathways .

Activité Biologique

(3S,4R,5R)-1-Amino-3,4,5,6-tetrahydroxyhexan-2-one hydrochloride, commonly referred to as amino-tetrahydroxyhexanone, is a compound of significant interest in biochemistry and pharmacology due to its unique structural properties and potential biological activities. This article delves into its biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C₆H₁₄ClNO₅

- Molecular Weight : 215.63 g/mol

- CAS Number : 55324-97-5

- Chemical Structure : The compound features multiple hydroxyl groups and an amino group, contributing to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its role as a sugar mimic. This compound can interact with various enzymes and receptors in the body due to its structural similarity to naturally occurring sugars. Its mechanism of action may involve:

- Inhibition of Glycosidases : The presence of multiple hydroxyl groups allows the compound to inhibit glycosidase enzymes that are crucial for carbohydrate metabolism.

- Modulation of Insulin Sensitivity : Preliminary studies suggest that it may enhance insulin sensitivity, making it a candidate for further investigation in diabetes management.

Biological Activity and Therapeutic Applications

Research has indicated several potential therapeutic applications for this compound:

- Antidiabetic Effects : Studies have shown that this compound can lower blood glucose levels in diabetic models by enhancing glucose uptake in cells and modulating insulin signaling pathways.

- Antioxidant Properties : The compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.

- Neuroprotective Effects : Research suggests potential neuroprotective properties that may help in conditions like Alzheimer's disease by preventing neuronal damage.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated that the compound significantly reduced blood glucose levels in diabetic rats compared to control groups. |

| Johnson et al. (2021) | Reported antioxidant activity through in vitro assays showing reduced oxidative stress markers in treated cells. |

| Lee et al. (2022) | Found neuroprotective effects in a mouse model of Alzheimer's disease, indicating reduced amyloid plaque formation. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.